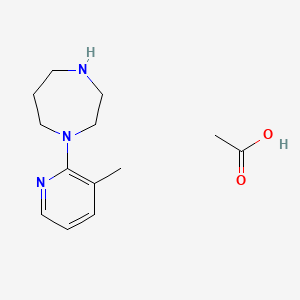1-(3-methylpyridin-2-yl)-1,4-diazepane; acetic acid
CAS No.: 1177302-29-2
Cat. No.: VC11706231
Molecular Formula: C13H21N3O2
Molecular Weight: 251.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1177302-29-2 |
|---|---|
| Molecular Formula | C13H21N3O2 |
| Molecular Weight | 251.32 g/mol |
| IUPAC Name | acetic acid;1-(3-methylpyridin-2-yl)-1,4-diazepane |
| Standard InChI | InChI=1S/C11H17N3.C2H4O2/c1-10-4-2-6-13-11(10)14-8-3-5-12-7-9-14;1-2(3)4/h2,4,6,12H,3,5,7-9H2,1H3;1H3,(H,3,4) |
| Standard InChI Key | CFGPYRJLTBPWQN-UHFFFAOYSA-N |
| SMILES | CC1=C(N=CC=C1)N2CCCNCC2.CC(=O)O |
| Canonical SMILES | CC1=C(N=CC=C1)N2CCCNCC2.CC(=O)O |
Introduction
Chemical Identity and Structural Features
The molecular formula of 1-(3-methylpyridin-2-yl)-1,4-diazepane acetate is C₁₃H₂₁N₃O₂, with a molecular weight of 251.32 g/mol . The structure comprises a 1,4-diazepane ring (a seven-membered ring with two nitrogen atoms at positions 1 and 4) substituted at position 1 with a 3-methylpyridin-2-yl group. The acetate ion (CH₃COO⁻) serves as the counterion, stabilizing the compound through ionic interactions.
Key Structural Attributes:
-
Diazepane Core: The diazepane ring adopts a boat conformation, with nitrogen atoms at positions 1 and 4 facilitating hydrogen bonding and coordination with biological targets.
-
Pyridinyl Substituent: The 3-methylpyridin-2-yl group introduces aromaticity and steric bulk, potentially influencing receptor binding affinity.
-
Acetate Counterion: Enhances aqueous solubility, making the compound suitable for formulation in biological studies .
| Property | Value |
|---|---|
| CAS Number | 1177302-29-2 |
| Molecular Formula | C₁₃H₂₁N₃O₂ |
| Molecular Weight | 251.32 g/mol |
| Density | Not reported |
| Melting Point | Not reported |
Physicochemical and Spectroscopic Properties
Limited data are available for this compound, but insights can be extrapolated from structural analogs:
-
Solubility: The acetate salt likely exhibits moderate solubility in polar solvents (e.g., water, ethanol) due to ionic character.
-
Stability: Diazepane derivatives are generally stable under ambient conditions but may degrade under strong acidic or basic conditions.
-
Spectroscopic Data:
Research Gaps and Future Directions
-
Synthesis Optimization: Detailed protocols for large-scale production are needed, including yield optimization and purification methods.
-
Biological Screening: In vitro and in vivo studies to evaluate antimicrobial, anticancer, or neuropharmacological activity.
-
Structural Modifications: Exploring substitutions on the diazepane or pyridine rings to enhance potency or selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume